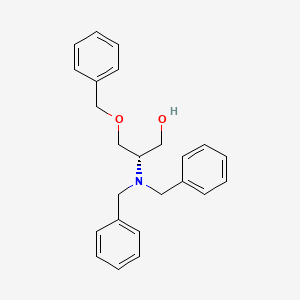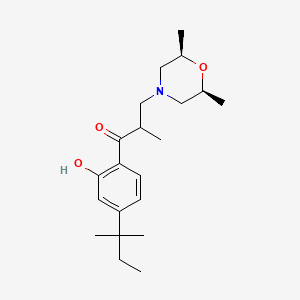
2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 2,6-dimethylanilino group and a carboxylic acid group. Pyrimidines are known for their wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives, including 2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid, can be achieved through various methods. One efficient and eco-friendly method involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source . The reaction tolerates many important functional groups and can be performed under mild conditions.
Industrial Production Methods: Industrial production methods for pyrimidine derivatives often involve the use of scalable and cost-effective synthetic routes. The Dimroth rearrangement is one such method, which involves the isomerization of heterocycles through the relocation of heteroatoms in heterocyclic systems via ring opening and closure processes . This rearrangement can be catalyzed by acids, bases, heat, or light, and is influenced by factors such as the degree of aza-substitution in rings, pH of the reaction medium, and the presence of electron-withdrawing groups .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The Dimroth rearrangement is a notable reaction that this compound can undergo, which involves the isomerization of heterocycles through the relocation of heteroatoms .
Common Reagents and Conditions: Common reagents used in the reactions of pyrimidine derivatives include acids, bases, and oxidizing agents. For example, the Dimroth rearrangement can be catalyzed by acids or bases and is accelerated by heat or light . The reaction conditions can vary depending on the specific reaction and desired product.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Dimroth rearrangement can lead to the formation of various aminopyrimidine derivatives .
Aplicaciones Científicas De Investigación
2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, pyrimidine derivatives are known for their pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties . These compounds are also used in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This inhibitory response contributes to their anti-inflammatory effects.
Comparación Con Compuestos Similares
2-(2,6-Dimethylanilino)pyrimidine-5-carboxylic acid can be compared with other similar pyrimidine derivatives. Similar compounds include 2-(Ethylamino)pyrimidine-5-carboxylic acid and 2-(Methylamino)pyrimidine-5-carboxylic acid . These compounds share a similar pyrimidine core structure but differ in their substituents, which can influence their pharmacological properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H13N3O2 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
2-(2,6-dimethylanilino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C13H13N3O2/c1-8-4-3-5-9(2)11(8)16-13-14-6-10(7-15-13)12(17)18/h3-7H,1-2H3,(H,17,18)(H,14,15,16) |
Clave InChI |
MQHFNTYODMRFOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC2=NC=C(C=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


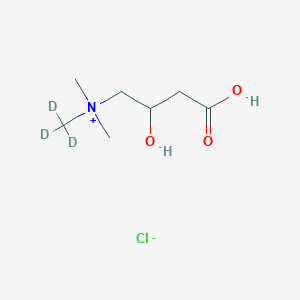
![(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid](/img/structure/B13846136.png)
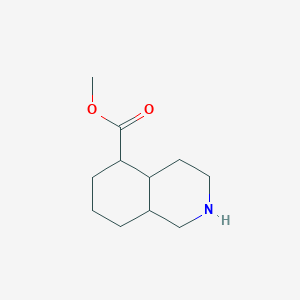

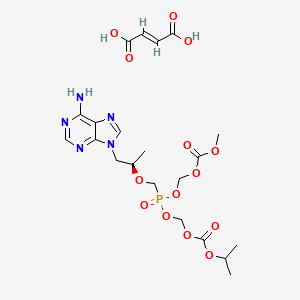
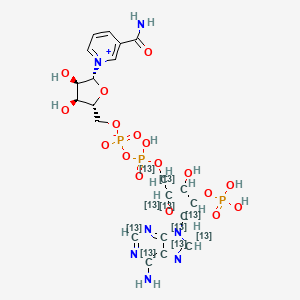

![4-[(5-Chloro-1-benzofuran-2-yl)methyl]piperidine](/img/structure/B13846169.png)
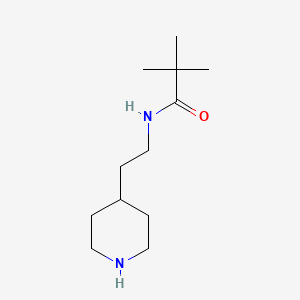
![[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13846181.png)
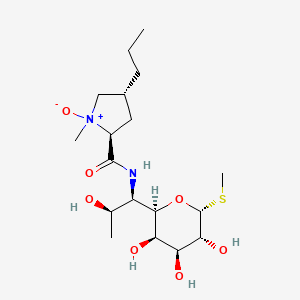
![6,9-Bis[(2-hydroxyethyl)amino]benz[g]isoquinoline-5,10-dione](/img/structure/B13846202.png)
